

## spectroscopic comparison of N-alkynyl lactams and N-alkyl lactams

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperidin-2-one

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# A Spectroscopic Showdown: N-Alkynyl vs. N-Alkyl Lactams

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between classes of molecules is paramount. This guide provides a detailed spectroscopic comparison of N-alkynyl lactams and their saturated counterparts, N-alkyl lactams. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the knowledge to readily differentiate and characterize these important chemical entities.

The introduction of an alkynyl group onto the nitrogen atom of a lactam ring significantly alters its electronic environment compared to a simple alkyl substituent. This modification introduces the characteristic spectroscopic signatures of a carbon-carbon triple bond and influences the adjacent lactam moiety. This comparison will utilize data from representative molecules: N-propargyl-2-pyrrolidone as the N-alkynyl lactam and N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone as the N-alkyl lactams.

### **Comparative Spectroscopic Data**

The following table summarizes the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for our comparative lactams.



Spectroscopic Technique	N-Alkynyl Lactam (N-propargyl-2- pyrrolidone)	N-Alkyl Lactam (N-methyl-2-pyrrolidone)[1][2]	N-Alkyl Lactam (N- ethyl-2- pyrrolidone)
¹H NMR (δ, ppm)	~4.1 (s, 2H, N-CH <sub>2</sub> ), ~3.4 (t, 2H), ~2.4 (t, 2H), ~2.2 (t, 1H, C≡CH), ~2.1 (quintet, 2H)	3.39 (t, 2H), 2.78 (s, 3H, N-CH₃), 2.23 (t, 2H), 1.93 (quintet, 2H)	~3.3 (m, 4H), ~2.3 (t, 2H), ~1.9 (m, 2H), ~1.1 (t, 3H)
<sup>13</sup> C NMR (δ, ppm)	~175 (C=O), ~78 (C=CH), ~72 (C=CH), ~48 (N-CH <sub>2</sub> ), ~45 (ring CH <sub>2</sub> ), ~32 (ring CH <sub>2</sub> ), ~18 (ring CH <sub>2</sub> )	174.3 (C=O), 49.3 (N-CH <sub>2</sub> ), 31.1 (ring CH <sub>2</sub> ), 29.3 (N-CH <sub>3</sub> ), 18.0 (ring CH <sub>2</sub> )	~174 (C=O), ~46 (N-CH <sub>2</sub> ), ~38 (N-CH <sub>2</sub> ), ~18 (ring CH <sub>2</sub> ), ~13 (CH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1690 (C=O stretch)	~2930, 2870 (C-H stretch), ~1680 (C=O stretch)	~2970, 2880 (C-H stretch), ~1685 (C=O stretch)
Mass Spec. (m/z)	M <sup>+*</sup> at 123. Key fragments: [M-H] <sup>+</sup> , fragments from lactam ring cleavage.	M <sup>+*</sup> at 99. Key fragments: [M-CH <sub>3</sub> ] <sup>+</sup> (m/z 84), m/z 70, 56, 42.[3][4][5]	M <sup>+</sup> at 113. Key fragments: [M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (m/z 85), [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (m/z 84), m/z 70, 56, 42.

## In-Depth Spectroscopic Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most apparent distinction in the proton NMR spectra is the presence of signals corresponding to the alkynyl group in N-alkynyl lactams. For N-propargyl-2-pyrrolidone, a characteristic singlet for the methylene protons adjacent to the nitrogen (N-CH₂) appears around 4.1 ppm. Furthermore, a triplet at approximately 2.2 ppm is indicative of the terminal alkyne proton (C≡CH). In contrast, N-alkyl lactams exhibit signals for the N-alkyl group in the aliphatic region. For instance, N-methyl-2-pyrrolidone shows a singlet for the N-methyl protons at around 2.78 ppm.[1] The protons on the lactam ring itself show comparable chemical shifts



and splitting patterns in both classes of compounds, typically appearing as triplets and multiplets between 1.9 and 3.4 ppm.

<sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum of an N-alkynyl lactam provides clear evidence of the carbon-carbon triple bond. Two distinct signals for the sp-hybridized carbons of the alkyne are observed between 70 and 80 ppm. The carbonyl carbon (C=O) in both N-alkynyl and N-alkyl lactams resonates at a similar downfield position, typically around 174-175 ppm. The carbons of the N-alkyl group in N-alkyl lactams appear in the upfield region, with the N-methyl carbon of N-methyl-2-pyrrolidone at approximately 29.3 ppm.[2]

#### Infrared (IR) Spectroscopy

The IR spectrum offers a rapid and effective method for distinguishing between these two lactam derivatives. N-alkynyl lactams exhibit two highly characteristic absorption bands that are absent in their N-alkyl counterparts. A sharp, relatively weak band corresponding to the stretching vibration of the terminal alkyne C-H bond ( $\equiv$ C-H) appears around 3290 cm $^{-1}$ . Additionally, the carbon-carbon triple bond stretch (C $\equiv$ C) gives rise to a sharp, weak to medium absorption in the region of 2120 cm $^{-1}$ . The carbonyl (C=O) stretching frequency for both classes of lactams is found in a similar region, typically between 1680 and 1690 cm $^{-1}$ . For N-alkyl lactams, the spectrum is dominated by the strong carbonyl absorption and the C-H stretching vibrations of the alkyl groups and the lactam ring, which are located below 3000 cm $^{-1}$ .

#### **Mass Spectrometry (MS)**

In mass spectrometry, the molecular ion peak (M+\*) will differ by the mass of the respective N-substituent. The fragmentation patterns can also provide structural confirmation. N-alkyl lactams often exhibit fragmentation patterns involving the loss of the alkyl group or cleavage of the lactam ring. For example, N-methyl-2-pyrrolidone can show a fragment corresponding to the loss of the methyl group.[3][4][5] N-alkynyl lactams will also undergo fragmentation of the lactam ring, and the presence of the alkyne moiety can lead to characteristic fragmentation pathways, including the loss of a hydrogen atom from the terminal alkyne.

### **Experimental Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent,



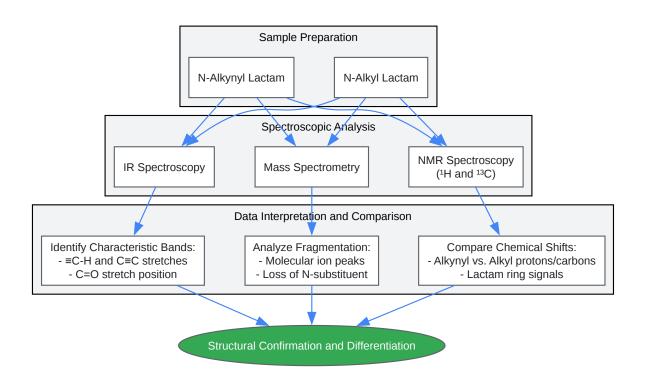
such as chloroform-d (CDCl $_3$ ) or dimethyl sulfoxide-d $_6$  (DMSO-d $_6$ ), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

### **Logical Workflow for Spectroscopic Comparison**

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-alkynyl and N-alkyl lactams.



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